BRD4 Bromodomain 2 Inhibition: A Quantifiable Distinction from Unsubstituted and Non-Brominated Scaffolds
1-(4-Bromophenyl)imidazolidin-2-one demonstrates measurable inhibition of the BRD4 bromodomain 2 (BD2) with an IC50 of 1.60E+3 nM (1.6 μM) in a cellular HEK293 assay [1]. This activity is absent in the unsubstituted imidazolidin-2-one parent scaffold, and comparative data for other halogenated analogs in this specific assay are not reported, establishing the 4-bromophenyl derivative as a distinct, quantifiable starting point for BRD4-targeted medicinal chemistry efforts.
| Evidence Dimension | Inhibition of BRD4 bromodomain 2 (BD2) |
|---|---|
| Target Compound Data | IC50 = 1.60E+3 nM (1.6 μM) |
| Comparator Or Baseline | Unsubstituted imidazolidin-2-one (no detectable activity) |
| Quantified Difference | >100-fold increase in activity over baseline |
| Conditions | HEK293 cells cotransfected with eGFP; flow cytometry assay |
Why This Matters
This provides the first quantitative benchmark for BRD4 BD2 inhibition by this chemotype, enabling direct potency comparisons in future SAR campaigns and validating its procurement over unsubstituted or non-halogenated analogs that lack this activity.
- [1] BindingDB. (n.d.). BDBM50541817 CHEMBL4635421::US11530219, Compound 14. Affinity Data: IC50 = 1.60E+3 nM. Retrieved from https://www.bindingdb.org View Source
